4,5-Dimethyl-2-ethyl-3-thiazoline

Flavor Chemistry Gas Chromatography-Mass Spectrometry (GC-MS) Aroma Analysis

4,5-Dimethyl-2-ethyl-3-thiazoline (synonym: 2-Ethyl-4,5-dimethyl-3-thiazoline; FEMA No. is a sulfur-containing heterocyclic compound in the thiazoline class, produced naturally via the Maillard reaction in cooked foods.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 76788-46-0
Cat. No. B1310793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-ethyl-3-thiazoline
CAS76788-46-0
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCCC1N=C(C(S1)C)C
InChIInChI=1S/C7H13NS/c1-4-7-8-5(2)6(3)9-7/h6-7H,4H2,1-3H3
InChIKeyCSACPVARWHDAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Miscible in fats
Miscible at room temperature (in ethanol)

4,5-Dimethyl-2-ethyl-3-thiazoline (CAS 76788-46-0): Procurement and Specification for Meaty and Nutty Flavor Formulation


4,5-Dimethyl-2-ethyl-3-thiazoline (synonym: 2-Ethyl-4,5-dimethyl-3-thiazoline; FEMA No. 3620) is a sulfur-containing heterocyclic compound in the thiazoline class, produced naturally via the Maillard reaction in cooked foods [1]. It is commercially available as a mixture of cis- and trans-isomers and functions as a flavoring agent or flavor enhancer [2]. Its regulatory standing includes a FEMA GRAS designation (Publication No. 12) and evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [3]. The typical commercial assay minimum is 98%, with a refractive index range of 1.490–1.495 and a specific gravity of 1.001–1.010 [4].

Why Generic Substitution in Thiazoline-Based Meat and Nutty Flavors Fails: The Need for 4,5-Dimethyl-2-ethyl-3-thiazoline


Substituting 4,5-Dimethyl-2-ethyl-3-thiazoline with a generic or closely related thiazoline compound (e.g., 2-acetyl-2-thiazoline or 5-ethyl-2,4-dimethyl-3-thiazoline) is highly likely to alter the desired sensory profile due to significant and quantifiable differences in key technical parameters. These parameters include distinct odor detection thresholds, retention index (RI) values critical for GC-MS identification, and physical properties such as density and boiling point. Such variations directly impact formulation accuracy, analytical method development, and final product consistency. The following evidence establishes the specific, measurable points of differentiation that justify the targeted procurement of this compound.

Quantitative Evidence Guide for the Selection of 4,5-Dimethyl-2-ethyl-3-thiazoline Over Its Closest Analogs


Comparison of Chromatographic Retention Indices for 3-Thiazoline Isomers in Meat Aroma Analysis

In GC-MS analysis of beef and chicken broth aroma extracts, the target compound (2-ethyl-4,5-dimethyl-3-thiazoline) was distinguished from its positional isomer, 5-ethyl-2,4-dimethyl-3-thiazoline, by their unique Linear Retention Indices (LRI) on both non-polar (DB-5) and polar (ZB-Wax) columns [1]. Accurate identification is critical for quality control and flavor reconstitution, as the isomers are co-produced in Maillard reactions and have different organoleptic properties.

Flavor Chemistry Gas Chromatography-Mass Spectrometry (GC-MS) Aroma Analysis

Characteristic Mass Spectrometric Fragmentation Pattern for Positive Identification

The compound can be definitively identified by its unique mass spectral fragmentation pattern, which differs significantly from its positional isomer 5-ethyl-2,4-dimethyl-3-thiazoline [1]. For Isomer I of the target compound, the base peak is m/z 114 with key fragments at m/z 68 (67%), 102 (44%), and 143 (55%). This contrasts with the 5-ethyl isomer, which shows a base peak of m/z 69 and different relative intensities.

Analytical Chemistry Mass Spectrometry Flavor Identification

Physical Property Comparison: Boiling Point and Density vs. Alternative Meat Flavor Compounds

4,5-Dimethyl-2-ethyl-3-thiazoline has a boiling point of 50°C at 3 mmHg, which is significantly lower than that of 2,4-dimethyl-5-ethylthiazole (199°C at 760 mmHg) and 2-isobutyl-3-methoxypyrazine (214°C at 760 mmHg) [1]. Its density is 0.981 g/mL at 25°C, compared to 0.99 g/mL for 2-isobutyl-3-methoxypyrazine .

Physical Chemistry Formulation Science Flavor Delivery

Regulatory Status and Purity Standards for Flavor Formulation

4,5-Dimethyl-2-ethyl-3-thiazoline is listed as a flavoring agent by the FDA and has a FEMA GRAS designation (FEMA No. 3620) and a JECFA specification (No. 1058) with a minimum assay of 98% [1][2]. This regulatory acceptance provides a clear, quantifiable standard for procurement. In contrast, structurally similar compounds like 5-ethyl-2,4-dimethylthiazole are detected in foods but may not have the same established regulatory framework or commercial purity standards [3].

Food Safety Regulatory Compliance Flavor and Fragrance

Validated Application Scenarios for 4,5-Dimethyl-2-ethyl-3-thiazoline in Flavor Research and Product Development


Authentic Meat Flavor Reconstitution for Plant-Based and Processed Food R&D

This compound is directly applicable in research aimed at replicating authentic meaty aromas in plant-based alternatives or processed foods. Its positive identification in boiled beef and chicken broth, alongside distinct chromatographic and mass spectral properties , makes it a specific target for flavor reconstitution studies. Researchers can use the provided LRI and MS data to confirm its presence and quantify its contribution to the overall aroma profile when formulating complex meat flavors.

Analytical Method Development and Quality Control (QC) for Flavor Houses

The provided quantitative data on Linear Retention Indices (LRI) on DB-5 and ZB-Wax columns, along with the specific mass spectral fragmentation pattern , are essential for developing robust GC-MS analytical methods. This information enables flavor companies to establish identity and purity tests for incoming raw materials, differentiate the compound from its isomers, and ensure batch-to-batch consistency, which is a critical component of product quality control.

Formulation of Complex Savory Flavor Profiles (Meat, Nut, Coffee, Chocolate)

The compound's described odor profile of meaty, nutty, musty, sulfury, coffee, and chocolate notes , supported by its physical property data (density, boiling point) [1], informs its use as a key building block in creating complex savory and nutty flavors. Formulators can leverage the density and boiling point information to predict the compound's behavior during thermal processing and its miscibility in fats , ensuring proper integration into various food matrices like soups, sauces, and seasonings.

Investigation of Maillard Reaction Pathways in Food Science

As a Maillard reaction product, this compound serves as a specific marker for studying the formation of sulfur-containing aroma compounds in thermally processed foods [2]. Its synthesis from aldehyde and mercaptoketone precursors [3] provides a defined pathway for researchers to investigate reaction kinetics, yields, and the impact of different precursors and processing conditions on the generation of this important flavor constituent in model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethyl-2-ethyl-3-thiazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.